3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a chloro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile typically involves multiple steps. One common method starts with the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2-aminothiophene under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the cyano group and complete the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the functional groups.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes, such as kinases or G-protein-coupled receptors (GPCRs). The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloro-5-trifluoromethylpyridine: A simpler analog with similar functional groups but lacking the thieno[2,3-b]pyridine moiety.
3-Amino-2-chloro-5-trifluoromethylpyridine: Another analog with a different substitution pattern on the pyridine ring.
Uniqueness
3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile stands out due to its combination of a thieno[2,3-b]pyridine core with a trifluoromethyl-substituted pyridine ring. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF3N4S/c15-9-2-7(14(16,17)18)5-21-11(9)12-10(20)8-1-6(3-19)4-22-13(8)23-12/h1-2,4-5H,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLYQZCYVASDBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF3N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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